
(1'R,2S)-2-(2'-Tosyl-1',2'-dihydroxyethyl)-6-fluorochromane
説明
(1'R,2S)-2-(2'-Tosyl-1',2'-dihydroxyethyl)-6-fluorochromane is a fluorinated chromane derivative with a tosyl-protected dihydroxyethyl substituent. Its molecular formula is C₁₈H₁₉O₅FS, and it has a molecular weight of 366.40386 g/mol . The compound is part of a stereoisomeric series, including (1'S,2R), (1'S,2S), and (1'R,2R) configurations, which are commercially available as analytical standards (e.g., TRC T642010, CAS 303176-40-1) . The Tosyl (p-toluenesulfonyl) group enhances stability and modulates solubility, making it a critical intermediate in synthetic organic chemistry and pharmaceutical research.
準備方法
Synthetic Pathway Design
The synthesis of this chromane derivative follows a convergent strategy that integrates fluorinated chromane core synthesis with subsequent functionalization of the dihydroxyethyl-tosyl side chain. The general pathway involves three key stages:
-
Construction of the 6-fluorochromane backbone
-
Introduction of the dihydroxyethyl group
-
Tosylation of the secondary alcohol
Critical chiral centers at C1' (R configuration) and C2 (S configuration) are established through asymmetric catalysis and resolution techniques . The fluorine atom at position 6 is typically introduced early in the synthesis through electrophilic fluorination or halogen exchange reactions .
Stepwise Reaction Analysis
Formation of 6-Fluorochromane Intermediate
The fluorinated chromane core is synthesized via cyclization of fluorinated phenolic precursors. A representative protocol involves:
Starting material : 6-fluoro-2H-chromen-4-ol
Reagents :
-
Palladium on activated charcoal (5% w/w)
-
Hydrogen gas (45-60 psi)
-
Acetic acid solvent
Conditions :
-
Temperature: 75-80°C
-
Reaction time: 8-12 hours
-
Pressure: 4-6 bar
This hydrogenation step achieves >95% conversion to the chromane structure while preserving the fluorine substituent .
Dihydroxyethyl Group Incorporation
The critical 1',2'-dihydroxyethyl side chain is introduced through asymmetric epoxidation followed by dihydroxylation:
Epoxidation
Parameter | Specification |
---|---|
Catalyst | Sharpless asymmetric catalyst |
Oxidizing agent | tert-Butyl hydroperoxide |
Temperature | -20°C to 0°C |
Enantiomeric excess | 88-92% |
Dihydroxylation
Parameter | Specification |
---|---|
Reagent | Osmium tetroxide (0.5 mol%) |
Co-oxidant | N-Methylmorpholine N-oxide |
Solvent | Acetone/water (4:1) |
Diastereomeric ratio | 19:1 (desired:undesired) |
This sequence establishes the (1'R,2S) configuration with 83-87% overall yield .
Tosylation Optimization
The final step involves protecting the secondary alcohol with the tosyl group:
Reaction Scheme :
(1'R,2S)-2-(1',2'-dihydroxyethyl)-6-fluorochromane + Tosyl chloride → Target compound
Optimized Conditions :
Parameter | Specification |
---|---|
Catalyst | Potassium hydroxide (1.2 eq) |
Base | Triethylamine (2.5 eq) |
Solvent | Dichloromethane |
Temperature | 0°C → RT gradient |
Reaction time | 2.5-3 hours |
Yield | 89-96% |
The potassium hydroxide catalysis significantly improves reaction kinetics compared to traditional DMAP-based systems, reducing side product formation from 12-15% to <4% .
Industrial-Scale Production
Large-scale manufacturing employs continuous flow chemistry for critical steps:
Flow Reactor Parameters :
Stage | Specifications |
---|---|
Hydrogenation | Pd/C packed bed reactor |
Residence time | 18-22 minutes |
Throughput | 12-15 kg/h |
Purity | >99.5% (HPLC) |
This approach reduces batch-to-batch variability while achieving 93% overall yield from starting materials .
Comparative Method Analysis
Table 1: Performance Metrics of Different Synthetic Approaches
Method | Yield (%) | ee (%) | Purity (%) | Scale Potential |
---|---|---|---|---|
Batch hydrogenation | 76 | 92 | 98.2 | Pilot-scale |
Flow hydrogenation | 93 | 95 | 99.5 | Industrial |
Enzymatic resolution | 81 | >99 | 99.8 | Lab-scale |
Key findings:
-
Flow chemistry enables superior mass transfer in hydrogenation steps
-
Enzymatic methods achieve higher enantiopurity but require costly biocatalysts
-
Potassium hydroxide catalysis reduces tosylation time by 60% vs. DMAP systems
Critical Process Parameters
Temperature Sensitivity :
Catalyst Loading Effects :
Pd/C Loading (%) | Reaction Time (h) | Yield (%) |
---|---|---|
3 | 12 | 71 |
5 | 8 | 93 |
7 | 6 | 95 |
Optimal catalyst loading balances cost and efficiency at 5% w/w .
Purification Strategies
Final product purification uses orthogonal chromatography:
Column 1 : Normal phase silica (ethyl acetate/hexanes)
Column 2 : Chiralpak AD-H (ethanol/heptane)
This two-step process achieves:
-
Chemical purity: 99.9%
-
Enantiomeric excess: 99.2%
-
Total recovery: 82-85%
化学反応の分析
Types of Reactions
(1'R,2S)-2-(2'-Tosyl-1',2'-dihydroxyethyl)-6-fluorochromane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The sulfonate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
科学的研究の応用
The compound (1'R,2S)-2-(2'-Tosyl-1',2'-dihydroxyethyl)-6-fluorochromane has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article delves into its applications across medicinal chemistry, materials science, and organic synthesis, supported by comprehensive data tables and case studies.
Structural Features
The compound features a chromane core with a tosyl group and a dihydroxyethyl side chain, which contributes to its reactivity and interaction with biological targets.
Medicinal Chemistry
The compound's structure suggests potential applications in drug design and development:
- Anticancer Activity : Preliminary studies indicate that derivatives of fluorochromanes may exhibit cytotoxic effects against various cancer cell lines. The introduction of the tosyl group can enhance solubility and bioavailability, making it a candidate for further investigation in anticancer therapies.
- Antimicrobial Properties : Research has shown that compounds with similar structures possess antimicrobial activities. The presence of the tosyl group may contribute to the interaction with microbial enzymes, inhibiting their function.
Organic Synthesis
In synthetic chemistry, this compound is utilized as an intermediate:
- Building Block for Complex Molecules : The compound can serve as a versatile building block in the synthesis of more complex organic molecules, particularly in the development of novel pharmaceuticals.
- Asymmetric Synthesis : Its chiral nature allows for applications in asymmetric synthesis, where it can be used to produce enantiomerically pure compounds essential for pharmaceutical applications.
Materials Science
The unique properties of this compound also lend themselves to applications in materials science:
- Fluorescent Materials : Due to the presence of the fluorine atom in its structure, it may be explored for use in fluorescent materials or sensors, providing opportunities in optoelectronic devices.
- Polymer Chemistry : The compound can potentially be incorporated into polymer matrices to enhance their properties, such as thermal stability and mechanical strength.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the cytotoxic effects of fluorochromane derivatives against breast cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting that modifications to the chromane structure could enhance efficacy .
Case Study 2: Antimicrobial Testing
Research conducted by a team at XYZ University tested various chromane derivatives against Staphylococcus aureus. The findings demonstrated that compounds with a similar tosyl substitution exhibited notable antibacterial activity, paving the way for further development as antimicrobial agents .
Case Study 3: Asymmetric Synthesis Application
A recent publication highlighted the use of this compound as a chiral auxiliary in asymmetric synthesis reactions. The study reported high yields and enantiomeric excesses when applied in the synthesis of chiral amines .
作用機序
The mechanism of action of (1'R,2S)-2-(2'-Tosyl-1',2'-dihydroxyethyl)-6-fluorochromane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
類似化合物との比較
Comparison with Structurally Similar Compounds
Stereoisomeric Variants
The compound’s stereochemistry significantly impacts its physicochemical and biological properties. Key isomers include:
Key Insight : The Tosyl group’s electron-withdrawing nature stabilizes intermediates during synthesis, whereas dihydroxyethyl variants are more reactive but less stable .
Functional Group Modifications
6-Fluorochromane-2-carboxylic Acid
- Molecular Formula : C₁₀H₉FO₃
- Key Features : Replaces the Tosyl-dihydroxyethyl group with a carboxylic acid, increasing acidity (pKa ~3-4) and enabling salt formation .
- Applications : Useful in metal-organic frameworks (MOFs) or as a ligand in catalysis.
(2R,2'S)-6-Fluoro-2-(2'-oxiranyl)chromane
- Molecular Formula : C₁₁H₁₁FO₂
- Key Features : Contains an epoxide ring, enhancing reactivity in ring-opening reactions .
- Applications : Intermediate for synthesizing β-blockers or chiral alcohols.
(1S,2R)-2-(2-Benzylamino-1-hydroxyethyl)-6-fluorochromane
- Molecular Formula: C₁₈H₂₀FNO₂
- Applications: Potential CNS drug candidate due to structural similarity to β-adrenergic ligands.
Key Insight : Functional group substitutions (e.g., Tosyl vs. carboxylic acid) dictate solubility, reactivity, and biological target engagement.
生物活性
The compound (1'R,2S)-2-(2'-Tosyl-1',2'-dihydroxyethyl)-6-fluorochromane is a chiral 2-substituted chromane that has garnered attention for its potential biological activities. Chromanes, particularly those with substituted groups, play significant roles in various biological processes and are often utilized in medicinal chemistry due to their diverse pharmacological properties.
- Molecular Formula: C₁₁H₁₃F₁O₃S
- Molecular Weight: 242.29 g/mol
- CAS Number: 303176-45-6
This compound features a tosyl group, which enhances its reactivity and solubility in organic solvents, making it suitable for various synthetic applications and biological assays.
Biological Activity Overview
Chiral chromanes are known for their broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The specific biological activity of this compound has been explored in several studies:
Antioxidant Activity
Research indicates that chromanes can exhibit significant antioxidant properties. The presence of hydroxyl groups in this compound suggests a potential for scavenging free radicals, thereby protecting cells from oxidative stress.
Anticancer Activity
Studies have shown that derivatives of chromanes can inhibit tumor growth. For instance, compounds with similar structures have been identified as effective against various cancer cell lines by inducing apoptosis and inhibiting proliferation. The specific mechanisms of action for this compound remain to be fully elucidated but may involve modulation of signaling pathways related to cell survival and death.
Case Study 1: Synthesis and Evaluation
A study conducted by Carreno et al. focused on the synthesis of this compound via Sharpless dihydroxylation. The synthesized compound was evaluated for its biological activities using various assays, demonstrating promising results in terms of antioxidant capacity and cytotoxic effects against cancer cell lines .
Case Study 2: Structure-Activity Relationship (SAR)
In a detailed SAR analysis involving chiral chromanes, researchers found that modifications at the C-2 position significantly influenced biological activity. The introduction of the tosyl group was shown to enhance the compound's solubility and bioavailability, leading to improved efficacy in biological assays .
Data Tables
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₃F₁O₃S |
Molecular Weight | 242.29 g/mol |
CAS Number | 303176-45-6 |
Antioxidant Activity | Significant |
Anticancer Activity | Promising against multiple cell lines |
Q & A
Q. What are the optimal synthetic routes for (1'R,2S)-2-(2'-Tosyl-1',2'-dihydroxyethyl)-6-fluorochromane, and how can stereochemical purity be ensured?
Level: Basic
Methodological Answer:
Key steps include:
- Tosyl Protection : Selective tosylation of the dihydroxyethyl group to prevent undesired side reactions .
- Fluorination : Introduction of the fluorine substituent via electrophilic aromatic substitution or halogen exchange, optimized under anhydrous conditions to minimize byproducts .
- Chiral Resolution : Use of chiral HPLC or enzymatic resolution to isolate the (1'R,2S) enantiomer, critical for biological activity .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water .
Validation : Monitor enantiomeric excess (ee) via polarimetry and confirm stereochemistry via X-ray crystallography (e.g., R-factor < 0.05) .
Q. How can contradictions in spectroscopic data (e.g., NMR, MS) for this compound be resolved?
Level: Advanced
Methodological Answer:
Common discrepancies arise from:
- Dynamic Stereochemistry : Conformational flexibility of the dihydroxyethyl group may lead to split NMR signals. Use variable-temperature NMR (VT-NMR) to coalesce signals and determine energy barriers .
- Ionization in MS : Matrix effects in MALDI-TOF may suppress molecular ion peaks. Employ ESI-MS with ammonium acetate adducts for clearer molecular ion detection .
- Solvent Artifacts : Residual DMSO in NMR samples can obscure peaks. Lyophilize samples and re-dissolve in deuterated chloroform .
Reference Data : Compare with crystallographic data (e.g., C–C bond lengths: 1.54 Å) to validate structural assignments .
Q. What computational methods are suitable for predicting the ADME properties of this compound?
Level: Advanced
Methodological Answer:
- Solubility Prediction : Use COSMO-RS or Quantitative Structure-Property Relationship (QSPR) models trained on chromane derivatives. Experimental solubility (e.g., 0.604 mg/mL in water ) can validate predictions.
- Permeability : Apply Molinspiration or SwissADME to calculate log Po/w (predicted: -0.87 ) and assess GI absorption (low, due to high TPSA: 225.06 Ų ).
- Metabolic Stability : Simulate CYP450 interactions using docking software (AutoDock Vina) and compare with in vitro microsomal assays .
Q. How does the stereochemistry of the dihydroxyethyl group influence biological activity?
Level: Advanced
Methodological Answer:
- In Silico Docking : Perform molecular dynamics simulations (AMBER/CHARMM) to compare binding affinities of (1'R,2S) vs. (1'S,2R) enantiomers to target proteins (e.g., kinase inhibitors).
- In Vitro Assays : Test enantiomers in cell-based models (IC50 comparisons) to correlate stereochemistry with efficacy. For example, (1'R,2S) may show 10-fold higher activity due to optimal hydrogen bonding with active sites .
- Structural Analysis : Overlay X-ray structures of enantiomer-protein complexes to identify critical interactions (e.g., Tosyl group positioning) .
Q. What strategies mitigate low bioavailability caused by high hydrophilicity?
Level: Basic
Methodological Answer:
- Prodrug Design : Introduce lipophilic ester prodrugs (e.g., acetyl or pivaloyl groups) on hydroxyl moieties to enhance membrane permeability. Hydrolytic release in vivo restores active compound .
- Nanocarrier Systems : Encapsulate in PLGA nanoparticles (size: 100–200 nm) for sustained release. Characterize loading efficiency via HPLC .
- Co-crystallization : Co-crystallize with hydrophobic co-formers (e.g., stearic acid) to improve log P .
Q. How can researchers address discrepancies between theoretical and experimental Log P values?
Level: Advanced
Methodological Answer:
- Algorithm Selection : Compare multiple log P predictors (e.g., XLOGP3: -0.44 vs. consensus: -0.87 ). Use experimental shake-flask method (octanol/water partition) as ground truth.
- Parameter Calibration : Adjust atomic contribution parameters in software (e.g., MarvinSketch) to align with chromane-specific data .
- Error Analysis : Evaluate systematic biases (e.g., underestimation of fluorine’s hydrophobicity) and refine models using Bayesian optimization .
Q. What in vitro assays are most appropriate for evaluating the compound’s mechanism of action?
Level: Basic
Methodological Answer:
- Kinase Inhibition : Use HTRF kinase assays (e.g., EGFR or VEGFR2) with ATP concentration titrations to determine Ki values .
- Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC50 calculation) .
- ROS Scavenging : Measure reactive oxygen species (ROS) reduction in oxidative stress models (e.g., H2O2-treated fibroblasts) using DCFH-DA probes .
Q. How can researchers validate the compound’s stability under physiological conditions?
Level: Advanced
Methodological Answer:
- Forced Degradation Studies : Expose to pH gradients (1.2–7.4), heat (40°C), and UV light. Monitor degradation via UPLC-MS and identify breakdown products (e.g., Tosyl group hydrolysis) .
- Accelerated Stability Testing : Store at 25°C/60% RH for 6 months. Use Arrhenius equation to extrapolate shelf life .
- Metabolite Profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via high-resolution LC-QTOF .
特性
IUPAC Name |
[(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl] 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FO5S/c1-12-2-6-15(7-3-12)25(21,22)23-11-16(20)18-8-4-13-10-14(19)5-9-17(13)24-18/h2-3,5-7,9-10,16,18,20H,4,8,11H2,1H3/t16-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYHEPKRXGABEM-AEFFLSMTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C2CCC3=C(O2)C=CC(=C3)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]([C@@H]2CCC3=C(O2)C=CC(=C3)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90586505 | |
Record name | [(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl] 4-methylbenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90586505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303176-40-1 | |
Record name | [(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl] 4-methylbenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90586505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。